molecular formula C24H30ClN3O3 B283387 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide

Katalognummer B283387
Molekulargewicht: 444 g/mol
InChI-Schlüssel: WVHWWTVERYQQPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide, also known as CI-994, is a novel antitumor agent that has shown promising results in preclinical studies. This compound belongs to the class of histone deacetylase inhibitors (HDACIs), which have emerged as a potential therapeutic strategy for cancer treatment.

Wirkmechanismus

The antitumor activity of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is mainly attributed to its ability to inhibit HDACs, which are enzymes that regulate the acetylation status of histones and other non-histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression and are often dysregulated in cancer cells, leading to aberrant gene silencing and oncogenic signaling. By inhibiting HDACs, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can restore the acetylation balance and reprogram the gene expression profile, resulting in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its antitumor effects, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been shown to have other biochemical and physiological effects, such as the modulation of immune response, inflammation, and angiogenesis. For example, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can enhance the activity of natural killer cells and stimulate the production of cytokines, which are important mediators of immune surveillance and antitumor immunity. Moreover, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can inhibit the expression of pro-inflammatory cytokines and chemokines, which are implicated in the development and progression of cancer. Finally, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can suppress the angiogenic potential of cancer cells by downregulating the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has several advantages as a research tool for studying the epigenetic regulation of gene expression and the mechanisms of cancer development and progression. First, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide is a potent and selective HDAC inhibitor that can target multiple HDAC isoforms, providing a broad spectrum of epigenetic effects. Second, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in preclinical models. Third, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide can be easily synthesized and purified, making it readily available for research purposes.
However, there are also some limitations to the use of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide in lab experiments. First, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has a relatively short half-life and may require frequent dosing to maintain effective concentrations. Second, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have off-target effects on other enzymes or proteins, which could complicate the interpretation of experimental results. Third, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide may have different effects in different cell types or tumor models, which could limit its generalizability to other contexts.

Zukünftige Richtungen

There are several future directions for the research on N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide and HDACIs in cancer therapy. First, further preclinical and clinical studies are needed to evaluate the safety and efficacy of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide and other HDACIs as monotherapy or combination therapy with other chemotherapeutic agents. Second, the identification of biomarkers that can predict the response to HDACIs and guide patient selection is crucial for the development of personalized cancer treatment. Third, the elucidation of the molecular mechanisms underlying the antitumor effects of HDACIs and their interactions with other signaling pathways will provide new insights into the biology of cancer and facilitate the development of more effective and targeted therapies.

Synthesemethoden

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide involves several steps, including the reaction of 3-chloro-4-(4-isobutyryl-1-piperazinyl)aniline with 2-(3,4-dimethylphenoxy)acetic acid in the presence of a coupling agent and a base. The resulting product is then purified by column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines, including leukemia, lymphoma, breast, lung, and colon cancer. In addition, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide has been found to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin, in preclinical models.

Eigenschaften

Molekularformel

C24H30ClN3O3

Molekulargewicht

444 g/mol

IUPAC-Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-(3,4-dimethylphenoxy)acetamide

InChI

InChI=1S/C24H30ClN3O3/c1-16(2)24(30)28-11-9-27(10-12-28)22-8-6-19(14-21(22)25)26-23(29)15-31-20-7-5-17(3)18(4)13-20/h5-8,13-14,16H,9-12,15H2,1-4H3,(H,26,29)

InChI-Schlüssel

WVHWWTVERYQQPD-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

Kanonische SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)C)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.